4-Nitro-1-(oct-1-ynyl)-2-(trifluoromethyl)benzene
Description
Properties
Molecular Formula |
C15H16F3NO2 |
|---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
4-nitro-1-oct-1-ynyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H16F3NO2/c1-2-3-4-5-6-7-8-12-9-10-13(19(20)21)11-14(12)15(16,17)18/h9-11H,2-6H2,1H3 |
InChI Key |
SSFGIOBMSXTNTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Biological Activity
4-Nitro-1-(oct-1-ynyl)-2-(trifluoromethyl)benzene, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antiproliferative, and anti-inflammatory effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14F3N O2. The compound features a nitro group and a trifluoromethyl group, which are known to influence its reactivity and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 62.5 |
| Staphylococcus aureus | 78.12 |
| Enterococcus faecalis | 70.0 |
These results suggest that the compound may serve as a lead structure for developing new antibacterial agents, particularly against resistant strains.
Antiproliferative Effects
The antiproliferative effects of this compound were evaluated using human cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma).
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The observed IC50 values indicate that the compound possesses moderate antiproliferative activity, warranting further investigation into its mechanisms of action.
Anti-inflammatory Activity
In addition to its antibacterial and antiproliferative properties, this compound has been assessed for anti-inflammatory effects. Preliminary in vivo studies indicated that it could reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
The mechanisms behind the biological activities of this compound involve several pathways:
- Inhibition of bacterial cell wall synthesis , leading to cell lysis.
- Induction of apoptosis in cancer cells through activation of caspase pathways.
- Reduction of pro-inflammatory cytokines , thereby mitigating inflammatory responses.
Case Studies
One notable case study involved the evaluation of the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound effectively inhibited MRSA growth at concentrations similar to those required for other known antibiotics, highlighting its potential as an alternative treatment option.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-Nitro-1-(oct-1-ynyl)-2-(trifluoromethyl)benzene is best highlighted through comparison with analogous compounds (Table 1).
Table 1: Comparative Analysis of Structural Analogues
*Calculated based on elemental composition.
Key Observations:
Substituent Effects on Reactivity and Solubility The oct-1-ynyl group in the target compound significantly increases molecular weight and hydrophobicity compared to smaller substituents (e.g., -Cl or -CH₃). This enhances solubility in nonpolar solvents but complicates aqueous-phase reactions . Chlorinated analogs (e.g., 4-Chloro-1-nitro-2-(trifluoromethylbenzene) exhibit higher electrophilicity at C1, facilitating nucleophilic aromatic substitution reactions—critical in drug synthesis .
Steric and Electronic Influences
- The trifluoromethyl group (-CF₃) in all compounds enhances thermal stability and electron-withdrawing effects, directing subsequent reactions to specific ring positions.
- The terminal alkyne in the target compound enables participation in click chemistry (e.g., Huisgen cycloaddition), a feature absent in methyl- or chloro-substituted analogs .
Applications
- Chlorinated derivatives are established intermediates in antiviral agents (e.g., cladribine synthesis) due to their balanced reactivity .
- Bis(trifluoromethyl) analogs (e.g., 1-Nitro-3,5-bis(trifluoromethyl)benzene) are prized in catalysis for their strong electron-withdrawing effects .
Research Findings and Methodological Considerations
- Synthetic Challenges : Introducing the oct-1-ynyl group requires stringent control over coupling conditions to avoid alkyne polymerization. This contrasts with methyl or chloro derivatives, which are more straightforward to functionalize .
- Thermal Stability : Differential scanning calorimetry (DSC) of nitro-trifluoromethylbenzenes reveals decomposition temperatures above 200°C, with longer alkyl/alkyne chains marginally reducing stability due to increased conformational freedom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
